molecular formula C20H16N6O B11685284 2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide

2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide

Cat. No.: B11685284
M. Wt: 356.4 g/mol
InChI Key: WOLYSBRJLZFNHX-YDZHTSKRSA-N
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Description

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring fused with pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide typically involves multi-step organic reactionsThe final step involves the condensation of the intermediate with an appropriate hydrazide under controlled conditions, such as refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include oxidative stress modulation, inhibition of cell proliferation, or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodiazole and pyridine moieties allows for versatile interactions with various targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-pyridin-2-ylbenzimidazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16N6O/c27-19(25-23-13-15-6-5-10-21-12-15)14-26-18-9-2-1-7-16(18)24-20(26)17-8-3-4-11-22-17/h1-13H,14H2,(H,25,27)/b23-13+

InChI Key

WOLYSBRJLZFNHX-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CN=CC=C3)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CN=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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